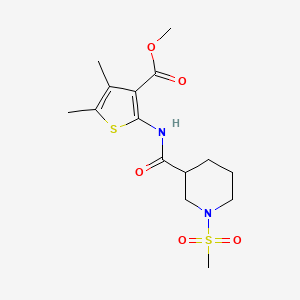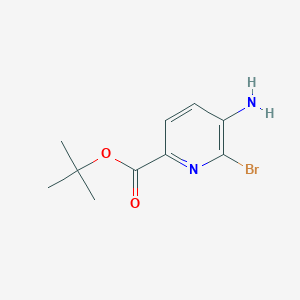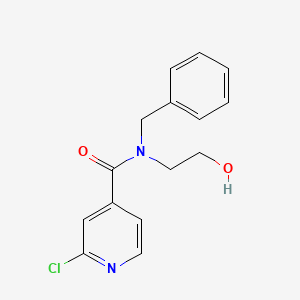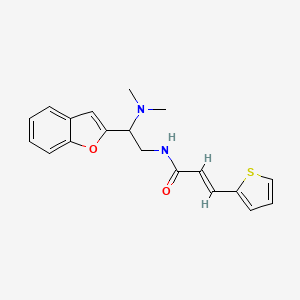![molecular formula C19H23N7O B2486217 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-on CAS No. 2097933-60-1](/img/structure/B2486217.png)
2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a useful research compound. Its molecular formula is C19H23N7O and its molecular weight is 365.441. The purity is usually 95%.
The exact mass of the compound 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Die Verbindung zeigt vielversprechende Antitumoraktivität. Forscher haben ihre Auswirkungen auf verschiedene Krebszelllinien untersucht, darunter Brust-, Lungen- und Darmkrebs. Mechanistische Studien deuten darauf hin, dass sie den Zellzyklusfortschritt stört, Apoptose induziert und die Angiogenese hemmt. Weitere Untersuchungen ihres Potenzials als gezielte Therapie sind gerechtfertigt .
Antibakterielle Aktivität
Die synthetisierte Verbindung zeigt signifikante antimikrobielle Wirkungen gegen sowohl grampositive als auch gramnegative Bakterien. Ihr Wirkmechanismus beinhaltet die Störung bakterieller Zellmembranen und die Hemmung essentieller Enzyme. Forscher untersuchen ihr Potenzial als neuartiges Antibiotikum .
Analgetische und entzündungshemmende Wirkungen
Studien zeigen, dass die Verbindung analgetische Eigenschaften besitzt, möglicherweise durch Modulation von Neurotransmitter-Signalwegen. Darüber hinaus zeigt sie entzündungshemmende Aktivität, indem sie proinflammatorische Zytokine unterdrückt. Diese Ergebnisse unterstreichen ihr Potenzial bei der Schmerzbehandlung und bei entzündlichen Erkrankungen .
Antioxidative Eigenschaften
Die Verbindung wirkt als starkes Antioxidans, fängt freie Radikale ab und schützt Zellen vor oxidativem Schaden. Ihre chemische Struktur ermöglicht es ihr, reaktive Sauerstoffspezies effizient zu neutralisieren, was sie zu einem wertvollen Kandidaten zur Vorbeugung von oxidativem Stress-bedingten Erkrankungen macht .
Antivirale Aktivität
Vorläufige Untersuchungen deuten darauf hin, dass die Verbindung die Virusreplikation hemmt. Forscher haben ihre Wirksamkeit gegen Herpes-simplex-Virus getestet und dabei vielversprechende Ergebnisse erzielt. Weitere Studien sind erforderlich, um ihr Potenzial als antivirales Mittel zu untersuchen .
Enzymhemmung
a. Kohlenhydratanhydrase-Inhibitoren Die Verbindung interagiert mit Kohlenhydratanhydrase-Enzymen, die eine entscheidende Rolle in physiologischen Prozessen spielen. Forscher untersuchen ihren Einsatz bei der Behandlung von Erkrankungen wie Glaukom und Epilepsie . bCholinesterase-Inhibitoren: Sie zeigt eine moderate Hemmung von Cholinesterase-Enzymen, was sie für die Alzheimer-Forschung relevant macht . cAlkalische Phosphatase-Inhibitoren: Die Verbindung kann Anwendungen in der Knochengesundheit und bei Stoffwechselstörungen haben . dAnti-Lipase-Aktivität: Forscher untersuchen ihr Potenzial als Anti-Adipositas-Mittel, indem sie Lipase-Enzyme gezielt angreifen . eAromatase-Inhibitoren: Aromatase-Inhibitoren sind entscheidend in der Brustkrebstherapie, und die Struktur dieser Verbindung deutet auf mögliche Wechselwirkungen mit Aromatase-Enzymen hin .
Antituberkulose-Potenzial
Die Verbindung zeigt Aktivität gegen Mycobacterium tuberculosis, den Erreger der Tuberkulose. Forscher untersuchen ihre Rolle in der Kombinationstherapie für arzneimittelresistente Stämme .
Zusammenfassend lässt sich sagen, dass 2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-on ein immenses Versprechen in verschiedenen Forschungsbereichen bietet. Seine einzigartige Struktur und seine vielseitigen Eigenschaften machen es zu einem spannenden Kandidaten für das Design und die Entwicklung von Medikamenten. Forscher entschlüsseln weiterhin sein volles Potenzial und zielen darauf ab, multifunktionale Erkrankungen effektiv zu bekämpfen . 🌟
Wirkmechanismus
Target of Action
The compound, 2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds is known to interact with a variety of enzymes and receptors in the biological system . They have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The mode of action of this compound is likely to involve specific interactions with its target receptors due to its hydrogen bond accepting and donating characteristics . These interactions can lead to changes in the function of the target proteins, thereby exerting its pharmacological effects .
Biochemical Pathways
For instance, its anticancer activity might involve the disruption of cell proliferation pathways, while its antimicrobial activity could be due to the inhibition of essential bacterial enzymes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold , which could provide insights into the ADME properties of this compound.
Result of Action
The result of the compound’s action would depend on its specific pharmacological activity. For instance, its anticancer activity could result in the death of cancer cells, while its antimicrobial activity could lead to the inhibition of bacterial growth
Eigenschaften
IUPAC Name |
2-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-13-20-21-17-5-6-18(23-26(13)17)24-9-7-14(8-10-24)12-25-19(27)11-15-3-2-4-16(15)22-25/h5-6,11,14H,2-4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNJGAQQRDVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CN4C(=O)C=C5CCCC5=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-{[4-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetate](/img/structure/B2486134.png)
![1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2486136.png)
![1-[(2-chlorophenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2486137.png)

![5-((2-Chlorophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486141.png)
![2,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2486142.png)

![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-phenylcarbamate](/img/structure/B2486145.png)

![(8,9-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2486150.png)

![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)

![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
